3-(5-Methylthiophen-3-yl)propan-1-ol

Description

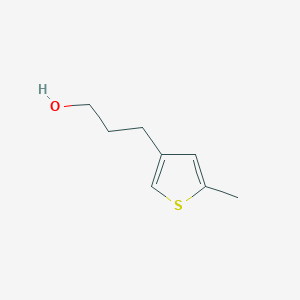

3-(5-Methylthiophen-3-yl)propan-1-ol is a sulfur-containing secondary alcohol featuring a thiophene ring substituted with a methyl group at the 5-position and a propan-1-ol chain at the 3-position. The thiophene ring contributes aromaticity and electron-rich properties, while the propanol chain enhances polarity and hydrogen-bonding capacity.

Properties

Molecular Formula |

C8H12OS |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

3-(5-methylthiophen-3-yl)propan-1-ol |

InChI |

InChI=1S/C8H12OS/c1-7-5-8(6-10-7)3-2-4-9/h5-6,9H,2-4H2,1H3 |

InChI Key |

PCSACDMDUDEWAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-3-yl)propan-1-ol typically involves the reaction of 5-methylthiophene with propanal in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C). The mixture is usually heated under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-(5-Methylthiophen-3-yl)propan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Propanols

(a) a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()

- Structure: Features a thiophen-2-yl group and a methylamino substituent on the propanol chain.

- The thiophene position (2-yl vs. 3-yl) affects electronic distribution and steric interactions.

- Applications: Likely used as a pharmaceutical intermediate due to the presence of amino and thiophene groups, which are common in bioactive molecules .

(b) 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol ()

- Structure : Contains a propargyl alcohol (prop-2-yn-1-ol) chain and a pyrrolidine-methyl substituent on the thiophene ring.

- Key Differences : The propargyl group enables click chemistry applications, while the pyrrolidine moiety enhances lipophilicity.

- Applications: Potential use in drug discovery or polymer chemistry due to its reactive alkyne group .

Sulfur-Containing Alcohols

3-(Methylsulphanyl)propan-1-ol ()

- Structure : A thioether (methylsulphanyl) analog with a shorter chain.

- Key Differences : The thioether group is less aromatic but more volatile compared to thiophene.

- Applications : Found in wine as a volatile sulfur compound, contributing to roasted or chocolate aromas. The target compound’s thiophene ring may offer greater stability and reduced volatility .

Aromatic-Substituted Propanols

(a) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol ()

- Structure : A phenyl ring with electron-withdrawing CF₃ groups.

- Key Differences: The CF₃ groups increase lipophilicity and acidity of the alcohol (pKa ~12–14).

- Synthesis : Prepared via Grignard reaction (EtMgBr), suggesting similar methods could apply to the target compound .

(b) 2,2-Dimethyl-3-(3-tolyl)propan-1-ol ()

- Structure : Branched alkyl groups (2,2-dimethyl) and a tolyl (methylphenyl) substituent.

- Key Differences: Branching reduces molecular flexibility and increases melting point. The target compound’s linear chain may offer better solubility in polar solvents .

Data Table: Structural and Functional Comparison

Biological Activity

3-(5-Methylthiophen-3-yl)propan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiophene ring, which is known to impart various biological properties, including antimicrobial, anti-inflammatory, and analgesic effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that this compound can modulate the activity of enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects. Additionally, it may inhibit the activity of certain receptors, influencing various physiological processes.

Antimicrobial Properties

Thiophene derivatives, including this compound, have been studied for their antimicrobial properties. A comparative analysis of similar compounds suggests that those with thiophene structures exhibit significant activity against a range of pathogens. For instance, studies have demonstrated that related thiophene compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by findings indicating its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This suggests that the compound could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of thiophene derivatives:

- Antimicrobial Activity : A study evaluated various thiophene derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound exhibited notable antibacterial activity, suggesting potential applications in treating bacterial infections .

- Anti-inflammatory Studies : Another study focused on the anti-inflammatory effects of thiophene derivatives in animal models. The results showed that these compounds significantly reduced inflammation markers when administered in appropriate doses, indicating their therapeutic potential in inflammatory conditions .

Data Table: Biological Activities of Thiophene Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.